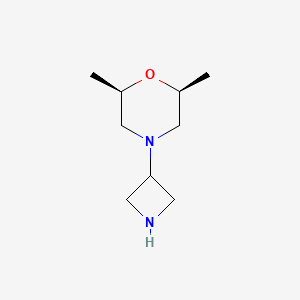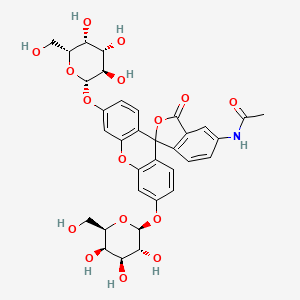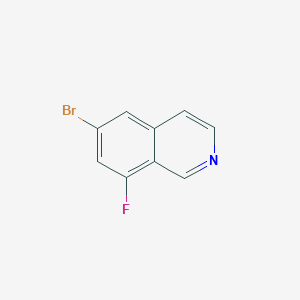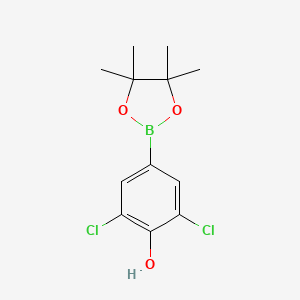
5-(tert-Butoxy)picolinic acid
Übersicht
Beschreibung
5-(tert-Butoxy)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . The this compound has a molecular formula of C10H13NO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group at the 2-position and a tert-butoxy group at the 5-position . The molecular weight of the compound is 195.22 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 195.22 and a molecular formula of C10H13NO3 . The compound is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties in Polymer Light-Emitting Devices
A study by Xiao et al. (2009) investigated a picolinic acid derivative (BuPhOXD-Pic, where BuPhOXD-Pic is 5-(4′-(5″-(4- tert -butylphenyl)-1″,3″,4″-oxadiazol-2″-yl) phenyl) picolinic acid) and its application in optoelectronics. The iridium complex of this derivative exhibited improved luminance efficiency and peak brightness in polymer light-emitting devices, showcasing its potential in the field of optoelectronic properties enhancement (Xiao et al., 2009).
Gif-type Oxidation of Hydrocarbons
Kiani et al. (2000) explored the use of ferrous and ferric complexes of picolinic acid (Pic) in the Gif-type oxidation of hydrocarbons. The study highlighted the generation of carbon- and oxygen-centered radicals, contributing to the understanding of Gif chemistry and its application in hydrocarbon oxidation processes (Kiani et al., 2000).
Tert-Butoxycarbonylation Reagent
Saito et al. (2006) described the use of 1- tert -butoxy-2- tert -butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for various substrates. This research is significant for its chemoselective approach and high yield under mild conditions, indicating its utility in synthetic chemistry (Saito et al., 2006).
Synthesis of Ligands
Shimizu et al. (2013) developed an efficient method for synthesizing the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. This research is important for its application in creating ligands from picolinic acid, useful in various chemical syntheses (Shimizu et al., 2013).
Oxidation Catalysis
Chatterjee and Mitra (2000) synthesized and characterized a ruthenium complex with picolinic acid and investigated its catalytic potential in the oxidation of hydrocarbons. This research contributes to the field of catalysis, particularly in the oxidation of organic substrates (Chatterjee & Mitra, 2000).
Environmentally Benign Manufacturing
Hoelderich (2000) reviewed processes for the environmentally benign manufacture of fine and intermediate chemicals, including the use of picolinic acid derivatives. This research is significant for its contribution to sustainable industrial practices (Hoelderich, 2000).
Water Oxidation Catalysis
Lu et al. (2017) studied a charge-neutral Ru(III) complex with picolinic acid, demonstrating its efficiency in chemical and photochemical water oxidation. This research offers insights into the use of picolinic acid derivatives in water oxidation catalysis (Lu et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Future research could explore the potential applications of 5-(tert-Butoxy)picolinic acid in organic synthesis, given the utility of related compounds such as tert-butyloxycarbonyl-protected amino acids and pinacol boronic esters . Additionally, the potential role of this compound in zinc transport and its implications for neuroprotection and immunomodulation could be investigated .
Wirkmechanismus
Target of Action
The primary target of 5-(tert-Butoxy)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to Zinc Finger Proteins (ZFPs). This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . This suggests that it may affect pathways related to zinc homeostasis and the function of zinc-dependent proteins.
Result of Action
This compound has been shown to have anti-viral properties both in vitro and in vivo . By inhibiting the function of ZFPs, it can disrupt viral replication and packaging . This suggests that the compound could potentially be used as a therapeutic agent against viral infections.
Biochemische Analyse
Biochemical Properties
5-(tert-Butoxy)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tryptophan 2,3-dioxygenase, which is involved in the catabolism of tryptophan . This interaction leads to the breakdown of tryptophan into formylkynurenine, which is a crucial step in the kynurenine pathway. Additionally, this compound has been shown to interact with indoleamine 2,3-dioxygenase, an enzyme that is inducible by interferons and plays a role in immune response . These interactions highlight the compound’s involvement in important biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in the immune response, such as those encoding for interferon-inducible enzymes . Additionally, this compound can impact cellular metabolism by altering the levels of metabolites in the kynurenine pathway. These effects demonstrate the compound’s ability to modulate cellular processes and influence cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase . These interactions lead to enzyme inhibition or activation, resulting in changes in gene expression and metabolic flux. For example, the binding of this compound to indoleamine 2,3-dioxygenase can inhibit the enzyme’s activity, thereby modulating the immune response. These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to the compound can lead to sustained changes in gene expression and metabolic pathways. These temporal effects are essential for understanding the compound’s behavior in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, toxic effects may be observed, including alterations in cellular metabolism and immune response. Threshold effects have been identified, indicating that there is a dosage range within which the compound exerts its beneficial effects without causing toxicity. These findings are important for determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway. It interacts with enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase, which are key players in the catabolism of tryptophan . These interactions can affect metabolic flux and alter the levels of metabolites in the pathway. Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic processes. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These transport and distribution mechanisms are important for understanding how the compound exerts its effects within cells and tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, the compound’s localization to the nucleus can impact gene expression and cellular signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRGDTSIOIZIPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392467-07-0 | |
| Record name | 5-(tert-butoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)





![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)



![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)


